molecular formula C19H19N3O4S B278700 ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate

ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No. B278700
M. Wt: 385.4 g/mol
InChI Key: BGZVSFZEXSRJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate is a chemical compound that has been widely studied for its potential applications in various fields. This compound has been synthesized using different methods and has been found to have promising effects on the biochemical and physiological processes in living organisms.

Mechanism of Action

Further studies can be conducted to understand the mechanism of action of this compound at the molecular level.
3. Development of Derivatives: Derivatives of ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate can be synthesized and tested for their biological activity.
4. In vivo Studies: In vivo studies can be conducted to evaluate the efficacy and safety of this compound in animal models.
Conclusion:
Ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate is a compound that has been extensively studied for its potential applications in various fields of research. It has been found to have potent activity against various biological targets and has several advantages and limitations for lab experiments. Further research on this compound can lead to the development of novel drugs and therapies for various diseases.

Advantages and Limitations for Lab Experiments

Ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate has several advantages and limitations for lab experiments. Some of these are:
Advantages:
1. Potent Activity: This compound has been found to have potent activity against various biological targets.
2. Versatile: Ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate has been found to have a wide range of applications in various fields of research.
Limitations:
1. Toxicity: This compound has been found to be toxic at high concentrations, which limits its use in certain experiments.
2. Solubility: Ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate has limited solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate. Some of these are:
1. Development of Novel

Synthesis Methods

The synthesis of ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate has been reported in various research studies. One of the commonly used methods involves the reaction of 5-ethyl-2-thiophene carboxylic acid with ethyl chloroformate and 4-oxoquinazoline-3-acetic acid in the presence of triethylamine. This reaction results in the formation of the desired compound in good yields.

Scientific Research Applications

Ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate has been extensively studied for its potential applications in various fields of research. It has been found to have promising effects on the biochemical and physiological processes in living organisms. Some of the scientific research applications of this compound include:
1. Anticancer Activity: Ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate has been found to have potent anticancer activity against various cancer cell lines. It induces apoptosis in cancer cells by activating the caspase-dependent pathway.
2. Antimicrobial Activity: This compound has also been found to have antimicrobial activity against various bacterial and fungal strains. It inhibits the growth of these microorganisms by disrupting their cell membranes.
3. Anti-inflammatory Activity: Ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 5-ethyl-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C19H19N3O4S/c1-3-12-9-14(19(25)26-4-2)17(27-12)21-16(23)10-22-11-20-15-8-6-5-7-13(15)18(22)24/h5-9,11H,3-4,10H2,1-2H3,(H,21,23)

InChI Key

BGZVSFZEXSRJSF-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C(=O)OCC

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C(=O)OCC

Origin of Product

United States

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